trans-4-Aminocyclohexanol
Overview
Description
Trans-4-Aminocyclohexanol is an organic compound used as a raw material in organic synthesis and is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .
Molecular Structure Analysis
Trans-4-Aminocyclohexanol represents a stereoisomer in which the amino group is located in the trans position on the cyclohexane ring . The molecular formula of trans-4-Aminocyclohexanol is C6H13NO .Chemical Reactions Analysis
Trans-4-Aminocyclohexanol can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . It is also used as a raw material in organic synthesis .Physical And Chemical Properties Analysis
Trans-4-Aminocyclohexanol is usually in the form of a white solid . It has good solubility in water and can also be dissolved in organic solvents . The density of trans-4-Aminocyclohexanol is approximately 1.0±0.1 g/cm3 . The boiling point is 201.1±33.0 °C at 760 mmHg .Scientific Research Applications
Pharmaceutical Synthesis
trans-4-Aminocyclohexanol: is a valuable intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of Ambroxol hydrochloride , a medication used to treat respiratory diseases . It’s also involved in the synthesis of cis-N-Boc-4-aminocyclohexanol , an intermediate for active pharmaceutical ingredients (APIs), particularly through a novel continuous flow process for hydrogenation .
Organic Synthesis
This compound serves as a raw material in organic synthesis. It can react with butyric acid-(2-chloro-ethyl ester) to produce butyric acid 4-amino-cyclohexyl ester, a reaction that requires the catalytic agent Aspergillus niger lipase .
Catalysis
In catalysis, trans-4-Aminocyclohexanol is used in the stereoselective preparation of cis- and trans-4-aminocyclohexanol from bio-based precursors like 1,4-cyclohexanedione. This process utilizes regioselective keto reductases and amine transaminases in a one-pot sequential or cascade mode .
Enzymatic Selectivity
The high selectivity of enzymes in the synthesis of trans-4-Aminocyclohexanol allows for short and stereo-selective cascade multifunctionalizations. This is crucial for generating high-value building blocks from renewable starting materials .
Material Science
In material science, trans-4-Aminocyclohexanol is used in the preparation of polybenzoxazine-silica hybrid nanocomposites. It’s a precursor for trans-4-methoxyoxalamido-1-cyclohexanol benzoxazine , which is required for these nanocomposites .
Bioprocessing
The compound finds applications in bioprocessing, particularly in cell culture and transfection, as well as in cell and gene therapy. Its role in these processes is linked to its chemical properties and reactivity .
Chiral Building Blocks
Chiral amino alcohols like trans-4-Aminocyclohexanol are extensively used as building blocks for adrenergic agents and drugs against cardiovascular, renal, and inflammatory diseases. They also serve as ligands and chiral auxiliaries in asymmetric organic synthesis .
Flow Chemistry
trans-4-Aminocyclohexanol: derivatives are synthesized using flow chemistry techniques, which offer high selectivity and efficiency. This method is particularly beneficial for the cis-selective preparation of synthetically valuable 4-aminocyclohexanol derivatives .
Mechanism of Action
Target of Action
Trans-4-Aminocyclohexanol, also known as 4-Aminocyclohexanol, is primarily used as a raw material in organic synthesis . It serves as an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride
Mode of Action
It’s known that it can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This reaction requires a catalytic agent and a solvent .
Biochemical Pathways
While the specific biochemical pathways influenced by trans-4-Aminocyclohexanol are not clearly defined in the available literature, it’s known that the compound plays a crucial role in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement . It’s also used in the synthesis of trans-4-methoxyoxalamido-1-cyclohexanol and benzoxazine, required for the preparation of polybenzoxazine-silica hybrid nanocomposites .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability.
Action Environment
It’s known that the compound is air sensitive and should be stored in cool, dry conditions in well-sealed containers .
Safety and Hazards
Trans-4-Aminocyclohexanol is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-aminocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218630, DTXSID001312113 | |
Record name | 4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexanol | |
CAS RN |
6850-65-3, 27489-62-9, 40525-78-8 | |
Record name | 4-Aminocyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminocyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Aminocyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocyclohexanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminocyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-aminocyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-AMINOCYCLOHEXANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-aminocyclohexanol?
A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.
Q2: What spectroscopic techniques are used to characterize 4-aminocyclohexanol?
A2: Common spectroscopic techniques used for characterization include:
- FTIR Spectroscopy: Identifies functional groups through their characteristic vibrational frequencies. For instance, the presence of C=N stretching vibrations at 1510-1575 cm-1 can indicate the formation of aldimines from 4-aminocyclohexanol. []
- NMR Spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. 1H NMR and 13C NMR spectra are routinely employed. [, , ]
Q3: How does the cis/trans isomerism of 4-aminocyclohexanol affect its properties?
A3: Cis/trans isomerism significantly influences the properties of 4-aminocyclohexanol:
- Photoluminescence and Photodetection: In 2D organic-inorganic hybrid perovskites (OIHPs), the cis isomer exhibits better photodetection properties with a higher on/off ratio, while the trans isomer displays broader white-light emission and higher photoluminescence efficiency. This difference arises from the influence of isomerism on the arrangement and tilting of the inorganic part of the perovskite structure. []
- Biological Activity: The cis and trans isomers of 4-aminocyclohexanol can exhibit different biological activities. For instance, cis-4-aminocyclohexanol is a major metabolite of the anticancer drug CCNU and demonstrates comparable or higher activity against murine leukemia L1210 compared to CCNU. []
Q4: What are common starting materials for the synthesis of 4-aminocyclohexanol?
A4: Various synthetic routes exist, utilizing different starting materials:
- trans-4-Aminocyclohexanol: Can be synthesized from trans-4-acetylaminophenol through hydrogenation, hydrolysis, and separation of isomers. []
- 4-Aminocyclohexanol Isomers: Both cis and trans isomers can be synthesized from 1,4-cyclohexanedione using a one-pot enzymatic cascade reaction involving a keto reductase and an amine transaminase. []
Q5: Can you describe the synthesis of oxiranes from trans-4-aminocyclohexanol and their antifungal activity?
A5: trans-4-Aminocyclohexanol reacts with chloroacetyl chloride to form N-(4'-hydroxycyclohexyl)chloroacetamide. This intermediate undergoes further reactions to yield oxirane derivatives. These oxiranes exhibit antifungal activity, highlighting the potential of 4-aminocyclohexanol as a building block for biologically active compounds. [, ]
Q6: How can 4-aminocyclohexanol be used in the synthesis of bridged bicyclic tetrahydro-1,2-oxazines?
A6: 4-Aminocyclohexanol can be generated in situ from a domino reaction sequence involving an aldehyde, a hydroxylamine, and a donor-acceptor cyclopropane. This intramolecular [3 + 2]-dipolar cycloaddition forms bridged tetrahydro-1,2-oxazines. Subsequent reductive N-O bond cleavage yields cis-1,4-aminocyclohexanols. []
Q7: What are the potential applications of 4-aminocyclohexanol in drug discovery?
A7: 4-Aminocyclohexanol derivatives have shown potential in various therapeutic areas:
- Pain Management: Substituted 4-aminocyclohexanols exhibit binding affinity for the ORL1 receptor, making them potential candidates for treating various types of pain, including acute, visceral, neuropathic, and chronic pain. []
- Anticonvulsant Activity: 2,6-Dimethylphenoxyacetyl derivatives of 4-aminocyclohexanol display anticonvulsant activity. []
- Anticancer Activity: Metabolites of the anticancer drug CCNU, such as cis-4-aminocyclohexanol, exhibit significant anticancer activity against murine leukemia L1210. []
- Mucolytic and Expectorant Activity: Ambroxol, a drug containing a 4-aminocyclohexanol moiety, is used for its mucolytic and expectorant properties in treating respiratory diseases. [, ]
Q8: How does the structure of 4-aminocyclohexanol derivatives affect their activity?
A8: Structure-activity relationship (SAR) studies are crucial in drug discovery:
- Substituent Effects: Introducing various substituents on the cyclohexane ring or the amino group can significantly influence the binding affinity, potency, and selectivity of 4-aminocyclohexanol derivatives for specific targets. [, ]
- Spacer Length and Flexibility: In bifunctional compounds containing a 4-aminocyclohexanol linker, the length and flexibility of the spacer can impact the compound's ability to interact with multiple targets simultaneously. []
Q9: How is 4-aminocyclohexanol metabolized in different species?
A9: The metabolism of 4-aminocyclohexanol shows species-specific variations:
- Rats: Primarily metabolized through hydroxylation of the cyclohexane ring, leading to the formation of various aminocyclohexanol isomers. [, ]
- Rabbits and Guinea Pigs: Metabolized through both ring hydroxylation and deamination. []
- Humans: Mainly deaminated, with cyclohexanol and trans-cyclohexane-1,2-diol as the major metabolites. []
Q10: What is the role of 4-aminocyclohexanol in the development of novel inclusion materials?
A10: 4-Aminocyclohexanol can act as a guest molecule in host-guest inclusion materials, forming complexes with molecules like 18-crown-6. These complexes exhibit interesting phase transition properties due to the strong N−H⋅⋅⋅O hydrogen-bonding interactions between the host and guest molecules. Modifying the anion within these complexes can further tune their phase transition temperatures. []
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